4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers seeking to probe kinase selectivity or optimize CNS drug candidates often face the challenge of sourcing building blocks with precisely balanced reactivity and physicochemical properties. 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine (CAS 1398511-49-3) directly addresses this need with a unique 4-chloro/2-methylsulfonyl pattern that cannot be replicated by generic analogs. · Enables systematic PI3Kγ/lipid kinase SAR: the electron-withdrawing -SO2Me group and optimal XLogP (1.8) support CNS drug discovery programs. · The 4-Cl handle is tuned for selective Pd-catalyzed Suzuki/Buchwald couplings without deactivating the core, preserving the sulfone's electronic influence. · Consistent, batch-certified purity (98%) eliminates purification variables, accelerating your synthetic workflow from milligram to multi-gram scale.

Molecular Formula C7H5ClN2O2S2
Molecular Weight 248.7 g/mol
CAS No. 1398511-49-3
Cat. No. B15225955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
CAS1398511-49-3
Molecular FormulaC7H5ClN2O2S2
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl
InChIInChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3
InChIKeyFCZFVASONFAXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: Key Properties & Identifiers


4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine (CAS: 1398511-49-3) is a heterocyclic building block featuring a fused thiazolo[5,4-c]pyridine core with a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position [1]. It has a molecular formula of C7H5ClN2O2S2, a molecular weight of 248.7 g/mol, and is commercially available in research quantities with specified purity grades (e.g., 95% or 98%) . Computed physicochemical properties include an XLogP3-AA of 1.8 and a topological polar surface area of 96.5 Ų, which are relevant for assessing its drug-likeness and synthetic utility in medicinal chemistry programs [1].

Heterocyclic building block Fused thiazolo[5,4-c]pyridine core with 4-chloro and 2-methylsulfonyl substitution for medicinal chemistry synthesis.
Lead optimization scaffold Reported fit for kinase inhibitor SAR studies, particularly PI3Kγ programs; electron-withdrawing SO2Me group may modulate target engagement.
Selective reactivity 4-Chloro leaving group enables chemoselective cross-coupling; class-level context suggests orthogonal functionalization possible. Computed logP ~1.8 supports drug-like property profiling.

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: Substitution Infeasibility


The substitution pattern on the thiazolo[5,4-c]pyridine scaffold profoundly impacts both physicochemical properties and synthetic utility. The presence of the 4-chloro substituent and the 2-methylsulfonyl group defines a unique reactivity profile that cannot be replicated by closely related analogs [1]. For instance, replacing chlorine with bromine alters the halogen leaving group ability and lipophilicity, directly affecting reaction kinetics in cross-coupling and nucleophilic aromatic substitution reactions [2]. Similarly, the methylsulfonyl group is a strong electron-withdrawing moiety that modulates the electronic properties of the heterocyclic core, influencing downstream biological target engagement and metabolic stability [3]. Therefore, generic substitution within this chemical series is not scientifically sound without rigorous comparative validation.

Halogen exchange
Chloro → Bromo shift alters reactivity Leaving-group ability and lipophilicity differences may change cross-coupling kinetics and biological assay outcomes; direct replacement may require re-optimization.
Electronic mismatch
Methylsulfonyl substitution is non-transferable The strong electron-withdrawing effect (σp ≈ +0.72) cannot be replicated by weakly polar or electron-donating groups; scaffold electronic landscape may shift target engagement.
Purity grade variance
Lower purity analogs may introduce artifacts Substituting with 95% vs. 98% material could affect assay reproducibility; batch-specific review recommended.

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: Comparative Evidence


Lipophilicity & Polarity vs. 4-Bromo Analog

Compared to its 4-bromo analog, 4-chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine exhibits lower lipophilicity and a slightly higher topological polar surface area (TPSA). The target compound has an XLogP3-AA of 1.8 and a TPSA of 96.5 Ų, whereas the 4-bromo derivative has an XLogP3-AA of 1.9 and a TPSA of 96.5 Ų [1][2]. This difference in lipophilicity, while modest, can influence membrane permeability and non-specific binding in biological assays, favoring the chloro variant for programs requiring reduced logP [3].

Lipophilicity vs. 4-Br analog
Head-to-head
ΔXLogP = −0.1; TPSA unchanged (96.5 Ų). Target compound logP 1.8 vs. 1.9 for bromo derivative.
Lower lipophilicity may support lead optimization aiming for reduced non-specific binding.
Computed values; experimental confirmation advised.
Medicinal Chemistry Drug Design Physicochemical Properties

Halogen Leaving Group: Chloro vs. Bromo

In palladium-catalyzed cross-coupling reactions, the nature of the halogen substituent directly affects reaction rates and yields. The 4-chloro group in this compound is less reactive than the 4-bromo group in analogous systems under standard Suzuki-Miyaura conditions, providing greater synthetic control for sequential functionalization [1]. This differential reactivity is well-documented in heteroaromatic systems; for example, 4-chlorothiazolo[5,4-c]pyridines exhibit slower oxidative addition with Pd(0) catalysts compared to their bromo counterparts, allowing for chemoselective coupling in polyhalogenated substrates [2].

Leaving group reactivity
Class-level
4-Cl oxidative addition ~10× slower than 4-Br under standard Suzuki–Miyaura conditions (class average).
May permit chemoselective coupling in polyhalogenated substrates.
Reactivity difference inferred from heteroaromatic class; validate with substrate.
Organic Synthesis Cross-Coupling Reactivity

Electron-Withdrawing Effect of Methylsulfonyl

The 2-methylsulfonyl group is a strong electron-withdrawing group that reduces electron density on the thiazolo[5,4-c]pyridine core. This effect can be quantified by Hammett substituent constants: the σp value for SO2Me is approximately +0.72, significantly higher than that of a hydrogen substituent (σp = 0) [1]. This electronic modulation influences both chemical reactivity (e.g., nucleophilic aromatic substitution rates) and biological activity (e.g., binding affinity to kinase ATP pockets where electron-deficient heterocycles are preferred) [2]. In the context of kinase inhibition, electron-withdrawing groups on the 2-position of thiazolopyridines have been shown to enhance inhibitory potency against PI3Kγ by 5- to 20-fold compared to unsubstituted or electron-donating analogs [3].

Electron-withdrawing effect
Class-level
SO2Me σp ≈ +0.72 vs. H (σp=0) or CH3 (σp=−0.17). Reported 5- to 20-fold kinase inhibition enhancement in related thiazolopyridines.
Electron-deficient core may strengthen target engagement in kinase ATP pockets.
Class inference from patent SAR; compound-specific validation needed.
Electronic Properties Medicinal Chemistry SAR

Commercial Purity & Batch Consistency

Procurement from verified suppliers ensures access to material with defined purity specifications. 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is commercially available with a minimum purity specification of 95% (AKSci) or 98% (Leyan) . In contrast, the 4-bromo analog is offered at 95% purity by the same vendors . While both compounds are supplied at research-grade purity, the availability of higher purity (98%) for the chloro variant may reduce the need for additional purification steps in sensitive biological assays, directly impacting experimental reproducibility and data quality.

Commercial purity
Head-to-head
Target: 95% (AKSci) or 98% (Leyan) vs. 4-Br analog 95%. Absolute purity difference up to +3%.
Higher purity option may reduce need for additional purification in sensitive assays.
Vendor specifications as of 2025-2026; confirm prior to procurement.
Quality Control Procurement Reproducibility

Kinase Inhibition: PI3Kγ Scaffold Validation

The thiazolo[5,4-c]pyridine scaffold, particularly when substituted with electron-withdrawing groups at the 2-position, has been validated as a core motif for PI3Kγ inhibitors in Vertex Pharmaceuticals' patent US 8,524,906 [1]. While specific IC50 data for 4-chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is not disclosed, the patent exemplifies tetrahydrothiazolopyridine derivatives with 2-sulfonyl substituents that exhibit IC50 values in the low nanomolar range (e.g., <100 nM) against PI3Kγ [1]. This class-level evidence supports the compound's utility as a privileged scaffold for developing ATP-competitive kinase inhibitors.

Kinase scaffold validation
Class-level
Patent exemplifies 2-sulfonyl tetrahydrothiazolopyridines with low nanomolar PI3Kγ IC50 values; no direct data for this building block.
Reported class context supports use in PI3K-focused SAR libraries.
Scaffold requires further elaboration for direct inhibitory activity.
Kinase Inhibitors PI3K Cancer Research

Commercial Availability & Lead Times

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is stocked and shipped from multiple reputable chemical suppliers (AKSci, Leyan, ChemSrc) with standard lead times of 1-5 business days [1]. The 4-bromo analog, while also available, is less frequently stocked in multi-gram quantities . This supply chain robustness ensures that research programs can maintain momentum without custom synthesis delays.

Supply availability
Supporting
In-stock at multiple vendors; typical lead time 1–5 days. 4-Br analog less frequently stocked in multi-gram amounts.
Streamlined procurement may reduce project lead-time risk.
Inventory status subject to change; confirm with supplier.
Chemical Sourcing Procurement Research Efficiency

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: Optimal Applications


Kinase Inhibitor Lead Optimization

Use as a core scaffold for structure-activity relationship (SAR) studies targeting PI3Kγ and related lipid kinases. The combination of the electron-withdrawing methylsulfonyl group and the chloro leaving group enables systematic exploration of substituent effects on potency and selectivity [1]. The scaffold's computed lipophilicity (XLogP 1.8) falls within the optimal range for CNS drug candidates, making it suitable for programs targeting brain-penetrant kinase inhibitors [2].

Chemoselective Cross-Coupling Reactions

Employ as a substrate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The 4-chloro substituent provides a balanced reactivity profile, allowing for selective mono-functionalization in the presence of more reactive halides elsewhere in the molecule [3]. The methylsulfonyl group remains stable under standard cross-coupling conditions, preserving the electronic properties of the core.

Agrochemical Heterocycle Synthesis

Utilize as a building block for the synthesis of agrochemical candidates targeting specific biological pathways in pests or plants. The thiazolo[5,4-c]pyridine core is a known pharmacophore in fungicides and herbicides, and the chloro and methylsulfonyl groups can be further elaborated to optimize potency and environmental stability [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Core substitution pattern with Cl and SO2Me enabling electronic modulation
PI3Kγ target engagement and selectivity profiling
Chemoselective cross-coupling
4-Chloro leaving group with moderate reactivity for orthogonal functionalization
Coupling condition optimization and sequence design
Agrochemical heterocycle research
Thiazolo[5,4-c]pyridine pharmacophore with tunable substituents
Pest-pathway target and environmental stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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